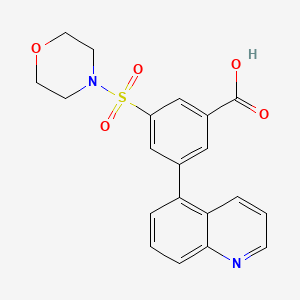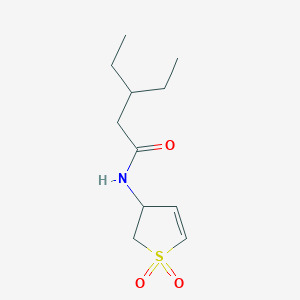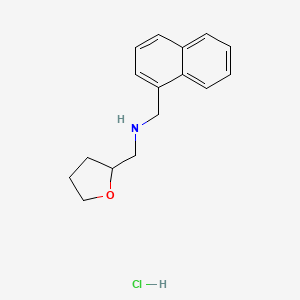![molecular formula C14H16BrN5OS B5482838 N-(5-BROMO-2-PYRIDINYL)-2-[(5-CYCLOPROPYL-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE](/img/structure/B5482838.png)
N-(5-BROMO-2-PYRIDINYL)-2-[(5-CYCLOPROPYL-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-BROMO-2-PYRIDINYL)-2-[(5-CYCLOPROPYL-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE is a synthetic organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of its rings. This particular compound features a pyridine ring, a triazole ring, and a sulfanylacetamide group, making it a molecule of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-BROMO-2-PYRIDINYL)-2-[(5-CYCLOPROPYL-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE typically involves multiple steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis or the Chichibabin synthesis.
Introduction of the Bromo Group: The bromination of the pyridine ring can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Synthesis of the Triazole Ring: The triazole ring can be formed via the Huisgen cycloaddition reaction, which involves the reaction of an azide with an alkyne.
Formation of the Sulfanylacetamide Group: This step involves the reaction of a suitable thiol with an acetamide derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could target the bromo group, converting it to a hydrogen atom or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dehalogenated products or other reduced derivatives.
Substitution: Various substituted pyridine derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: May serve as a ligand in biochemical assays or as a probe in molecular biology studies.
Medicine: Potential use in drug discovery and development, particularly as a scaffold for designing new therapeutic agents.
Industry: Could be used in the development of new materials or as an intermediate in the synthesis of agrochemicals.
作用機序
The mechanism of action of N-(5-BROMO-2-PYRIDINYL)-2-[(5-CYCLOPROPYL-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The triazole ring and the pyridine ring are known to engage in π-π interactions and hydrogen bonding, which could be crucial for its binding affinity and specificity.
類似化合物との比較
Similar Compounds
- N-(5-BROMO-2-PYRIDINYL)-2-[(5-METHYL-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE
- N-(5-CHLORO-2-PYRIDINYL)-2-[(5-CYCLOPROPYL-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE
Uniqueness
The unique combination of the bromo group on the pyridine ring and the cyclopropyl-ethyl substitution on the triazole ring distinguishes this compound from its analogs. These structural features may impart distinct chemical reactivity and biological activity, making it a valuable compound for research and development.
特性
IUPAC Name |
N-(5-bromopyridin-2-yl)-2-[(5-cyclopropyl-4-ethyl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrN5OS/c1-2-20-13(9-3-4-9)18-19-14(20)22-8-12(21)17-11-6-5-10(15)7-16-11/h5-7,9H,2-4,8H2,1H3,(H,16,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODWZREZSCPWQLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2=NC=C(C=C2)Br)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrN5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[2-(4-chlorophenoxy)ethyl]-2,2-dimethylpropanamide](/img/structure/B5482763.png)
![[3-[2-(2,4-difluorophenyl)ethyl]piperidin-1-yl]-[4-(1H-pyrazol-5-yl)phenyl]methanone](/img/structure/B5482765.png)
![8-(2,5-dimethoxybenzyl)-1-oxa-8-azaspiro[4.6]undecan-9-one](/img/structure/B5482767.png)

![7-(3-chlorophenyl)-4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol](/img/structure/B5482780.png)
![2-fluoro-N-{2-methoxy-5-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}benzamide](/img/structure/B5482782.png)
![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(phenylsulfanyl)acetamide](/img/structure/B5482787.png)
![2-[4-(benzenesulfonyl)piperazin-1-yl]-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B5482791.png)
![1-{6-[2-(trifluoromethyl)morpholin-4-yl]pyrimidin-4-yl}piperidin-4-ol](/img/structure/B5482798.png)

![(3S*,5R*)-1-(3-fluorobenzyl)-5-[(4-methyl-1-piperazinyl)carbonyl]-3-piperidinecarboxylic acid](/img/structure/B5482820.png)
![N-methyl-1-[(2-methylphenyl)methyl]-N-[2-(1H-pyrazol-4-yl)ethyl]triazole-4-carboxamide](/img/structure/B5482824.png)


